molecular formula C7H11NO3 B022160 L-Pyroglutamic acid ethyl ester CAS No. 7149-65-7

L-Pyroglutamic acid ethyl ester

Cat. No.: B022160
CAS No.: 7149-65-7
M. Wt: 157.17 g/mol
InChI Key: QYJOOVQLTTVTJY-YFKPBYRVSA-N
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Description

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a five-membered lactam ring with an ethyl ester group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-5-oxopyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-aminobutyrate with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-5-oxopyrrolidine-2-carboxylate may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactam ring to a more saturated form, such as a pyrrolidine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: This compound has a similar ester group but differs in the ring structure and functional groups.

    Pyrrolidine derivatives: Other pyrrolidine derivatives may have different substituents or ring modifications, leading to variations in reactivity and applications.

The uniqueness of ethyl (2S)-5-oxopyrrolidine-2-carboxylate lies in its specific structure, which allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

ethyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJOOVQLTTVTJY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303392
Record name L-Pyroglutamic acid ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-65-7
Record name L-Pyroglutamic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL PIDOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings related to L-Pyroglutamic acid ethyl ester in the study on chemical constituents of Morus alba L.?

A1: The research paper "[Studies on chemical constituents from fruits of Morus alba L.]" [] reports the isolation of fourteen compounds from the fruits of Morus alba L. for the first time. Among these compounds was This compound, also referred to as This compound within the paper. This finding contributes to the understanding of the chemical diversity present in Morus alba L. fruits.

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